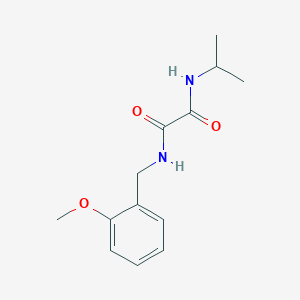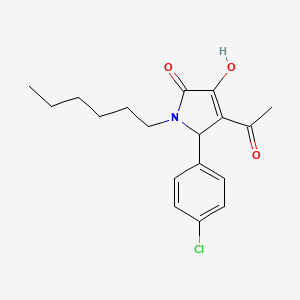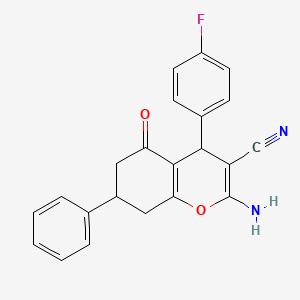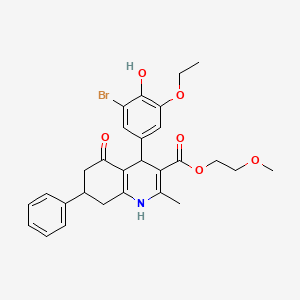![molecular formula C16H16Cl2O3 B5197718 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5197718.png)
1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly prescribed drugs worldwide. The chemical structure of diclofenac is shown below.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting COX, 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are proteins that play a role in inflammation. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a role in inflammation and cancer. In addition, 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Diclofenac is a widely used drug with a well-established safety profile. It is readily available and relatively inexpensive, making it an attractive option for laboratory experiments. However, it is important to note that 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene has been shown to have a number of off-target effects, including effects on ion channels and transporters. Therefore, it is important to carefully consider the potential off-target effects when using 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene. One area of interest is the potential use of 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene in the treatment of cancer. Studies have shown that 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene can inhibit the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the development of new 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene analogs with improved selectivity and potency. Finally, there is a need for further research on the off-target effects of 1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene, as well as its potential interactions with other drugs.
合成法
Diclofenac can be synthesized through various methods, including the reaction of 2-chloroacetyl chloride with 4-chlorophenol, followed by the reaction of the resulting intermediate with 3-ethoxyphenol in the presence of a base. Another method involves the reaction of 2-(2,6-dichloroanilino)phenylacetic acid with ethylene glycol monomethyl ether in the presence of a dehydrating agent.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
1,4-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-2-19-13-4-3-5-14(11-13)20-8-9-21-16-10-12(17)6-7-15(16)18/h3-7,10-11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZWXMVAKRNNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5197637.png)

![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)




![2-(4-chloro-2-methylphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5197710.png)
![N-(1-{1-[4-(4-chlorophenyl)butanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5197723.png)


![2-[(2-biphenylylamino)methyl]-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5197744.png)
![10-benzoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5197748.png)